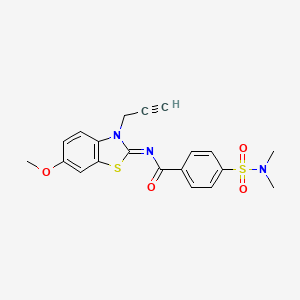

4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

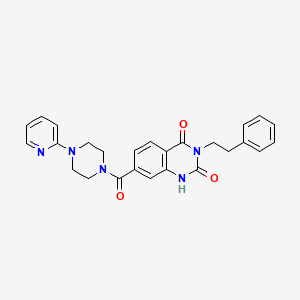

4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (BTPCA) is an organic compound synthesized in the laboratory and used for various scientific research applications. It is a derivative of thiazole, a heterocyclic compound with a five-membered ring containing one sulfur atom and four carbon atoms. BTPCA has been studied for its potential in various biochemical and physiological processes, and its applications in laboratory experiments.

Applications De Recherche Scientifique

Electropolymerization Potential

Compounds such as N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrate electropolymerizability, indicating potential applications in creating polymer films stable to repetitive cycling. This suggests that related compounds might be explored for their electropolymerization properties for use in electronic devices or coatings (Lengkeek, Harrowfield, & Koutsantonis, 2010).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as pyrrolidin-2-ones and thiazole derivatives, is a significant area of research, with applications ranging from pharmaceuticals to materials science. For instance, the formation of novel pyrrolidin-2-one bicyclic systems through one-pot condensation highlights the versatility of these compounds in synthetic chemistry (Kharchenko, Detistov, & Orlov, 2008).

Domino Transformations in Organic Synthesis

Domino reactions, such as the transformation of isoxazoles to pyrrole-2,4-dicarboxylic acid derivatives, showcase the efficiency of constructing complex molecules from simpler precursors. These methodologies can provide access to a wide range of biologically active compounds and functional materials (Galenko et al., 2015).

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions, such as those leading to the synthesis of chiral pyrrolo[1,2-c]thiazole derivatives, are crucial for constructing cyclic compounds with potential pharmaceutical applications. The specificity and efficiency of these reactions make them valuable tools in the development of new drugs and other functional molecules (Melo et al., 1999).

Antimicrobial Activity

The synthesis and evaluation of compounds containing thiazole and oxazole moieties for antimicrobial activity highlight the potential of such structures in developing new antibacterial and antifungal agents. These studies provide a foundation for further exploration of related compounds in combating microbial resistance (Stanchev et al., 1999).

Propriétés

IUPAC Name |

4-butyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-2-3-6-9-10(11(15)16)17-12(13-9)14-7-4-5-8-14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHBWZNYSNXKCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2574439.png)

![1-(4-bromophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2574450.png)

![1-[3-(2-Chloro-6-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2574451.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl pyrazine-2-carboxylate](/img/structure/B2574454.png)

![Ethyl 2-[2-(3-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2574456.png)

![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B2574457.png)